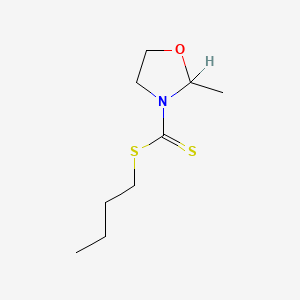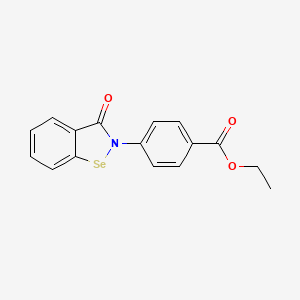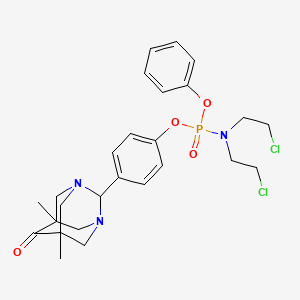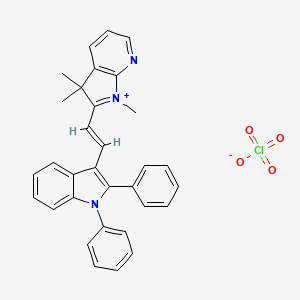
4-(4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl)-2-((4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)methyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl)-2-((4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)methyl)pyrimidine is a complex organic compound featuring both imidazole and pyrimidine rings. These heterocyclic structures are significant in medicinal chemistry due to their biological activities and are often found in pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl)-2-((4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)methyl)pyrimidine typically involves multi-step organic reactions. One common method includes the formation of the imidazole ring followed by the construction of the pyrimidine ring. The reaction conditions often require the use of catalysts, such as palladium or rhodium, and may involve high temperatures and pressures to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl)-2-((4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)methyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Aplicaciones Científicas De Investigación
4-(4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl)-2-((4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)methyl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and agrochemicals
Mecanismo De Acción
The mechanism of action of 4-(4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl)-2-((4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)methyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and are often the subject of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other imidazole and pyrimidine derivatives, such as:
- 4-(4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl)pyrimidine
- 2-((4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl)methyl)pyrimidine
Uniqueness
What sets 4-(4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl)-2-((4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)methyl)pyrimidine apart is its dual imidazole and pyrimidine structure, which can confer unique biological activities and chemical properties. This duality allows it to interact with a broader range of molecular targets and participate in more diverse chemical reactions .
Propiedades
Número CAS |
160522-96-3 |
|---|---|
Fórmula molecular |
C23H22N6 |
Peso molecular |
382.5 g/mol |
Nombre IUPAC |
4-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-2-[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]methyl]pyrimidine |
InChI |
InChI=1S/C23H22N6/c1-3-18(22-25-11-12-26-22)4-2-16(1)15-21-24-10-9-20(29-21)17-5-7-19(8-6-17)23-27-13-14-28-23/h1-10H,11-15H2,(H,25,26)(H,27,28) |
Clave InChI |
KNKXZZDVCPIIQM-UHFFFAOYSA-N |
SMILES canónico |
C1CN=C(N1)C2=CC=C(C=C2)CC3=NC=CC(=N3)C4=CC=C(C=C4)C5=NCCN5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![5-[(2-Tert-butyl-4-methoxy-5-methylphenyl)sulfanyl]-6-hydroxy-2-phenyl-2-(2-phenylethyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B15184653.png)

